9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid
Description
Properties
CAS No. |
626234-03-5 |
|---|---|
Molecular Formula |
C12H6O6 |
Molecular Weight |
246.17 g/mol |
IUPAC Name |
9-hydroxy-7-oxofuro[3,2-g]chromene-6-carboxylic acid |
InChI |
InChI=1S/C12H6O6/c13-8-9-5(1-2-17-9)3-6-4-7(11(14)15)12(16)18-10(6)8/h1-4,13H,(H,14,15) |
InChI Key |
HGYBXPMGKGAOMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C3=C(C=C21)C=C(C(=O)O3)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-hydroxy-5-benzofuranyl methylene malonic acid with a suitable reagent can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 9-Hydroxy-7-oxo-7H-furo[3,2-g] benzopyran-6-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans.
| Pathogen Type | Activity Observed | MIC (µg/mL) |
|---|---|---|
| Gram-positive Bacteria | Significant inhibition | 50 - 200 |
| Gram-negative Bacteria | Moderate inhibition | 100 - 200 |
| Fungal Strains | Effective against C. albicans | 100 |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. Experimental models indicate a decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating chronic inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve modulation of signaling pathways related to cell survival and death.
| Cancer Cell Line | Effect Observed | Mechanism of Action |
|---|---|---|
| Breast Cancer | Decreased viability | Apoptosis induction |
| Colon Cancer | Increased apoptotic markers | Signaling pathway modulation |
Case Study 1: Antimicrobial Efficacy
A study published in RSC Advances evaluated the antimicrobial properties of several derivatives of furocoumarins, including 9-Hydroxy-7-oxo-7H-furo[3,2-g] benzopyran-6-carboxylic acid. The results highlighted its effectiveness against multiple bacterial strains with promising minimum inhibitory concentrations (MICs) indicating potential for development into natural antimicrobial agents .
Case Study 2: Anti-inflammatory Properties
In a controlled animal model study, the compound was administered to assess its anti-inflammatory effects. Results showed a significant reduction in swelling and pain associated with inflammatory responses, correlating with decreased levels of inflammatory cytokines .
Case Study 3: Anticancer Activity
Research conducted on various cancer cell lines demonstrated that treatment with 9-Hydroxy-7-oxo-7H-furo[3,2-g] benzopyran-6-carboxylic acid resulted in a dose-dependent decrease in cell proliferation. The study concluded that further exploration into its mechanism could lead to novel cancer therapies .
Mechanism of Action
The mechanism of action of 9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The furo-benzopyran scaffold is highly modifiable, and variations in substituents significantly influence chemical reactivity, biological activity, and physicochemical properties. Below is a detailed comparison with key analogs:
Substituent Modifications and Pharmacological Activity
Table 1: Structural and Functional Comparison of Furo-Benzopyran Derivatives
Physicochemical Properties
Table 2: Physicochemical Data
Research Findings and Limitations
- DHFR Inhibition : Furo-benzopyran derivatives show moderate DHFR inhibition but are less active than methotrexate (89.57% inhibition). Activity is highly substituent-dependent, with para-halogenated aryl groups (Cl, Br) improving efficacy .
- Contradictions : While electron-withdrawing groups enhance DHFR inhibition in some analogs (e.g., nitro), they may reduce solubility or induce toxicity, necessitating balanced design .
Biological Activity
9-Hydroxy-7-oxo-7H-furo[3,2-g] benzopyran-6-carboxylic acid, commonly referred to as a derivative of the benzopyran family, has garnered attention due to its potential biological activities. This compound is structurally related to other bioactive molecules and exhibits a range of pharmacological properties that make it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 9-Hydroxy-7-oxo-7H-furo[3,2-g] benzopyran-6-carboxylic acid is with a molecular weight of approximately 232.19 g/mol. The compound features a furobenzopyran core, which is known for its diverse biological activities.
Antioxidant Activity
Research indicates that compounds within the benzopyran class exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals and chelate metal ions, thereby preventing oxidative stress in biological systems. Studies have shown that derivatives of benzopyrans can effectively reduce oxidative damage in cellular models, contributing to their potential therapeutic applications in diseases linked to oxidative stress.
Enzyme Inhibition
9-Hydroxy-7-oxo-7H-furo[3,2-g] benzopyran-6-carboxylic acid has been studied for its inhibitory effects on various enzymes:
- Human Leukocyte Elastase : This enzyme plays a crucial role in inflammatory processes. Compounds similar to 9-Hydroxy-7-oxo have demonstrated mechanism-based inhibition of this enzyme, suggesting potential applications in treating inflammatory diseases .
- Thrombin and Alpha-Chymotrypsin : Some studies indicate that benzopyran derivatives can inhibit these serine proteases, which are involved in coagulation and inflammation .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. In vitro studies suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for further development as an antifungal or antibacterial agent.
Neuroprotective Effects
Recent investigations into the neuroprotective potential of benzopyran derivatives have revealed their ability to modulate neurotransmitter systems and protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests a possible role in treating neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
